![molecular formula C27H26N2O5 B5104890 N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-butoxybenzamide](/img/structure/B5104890.png)
N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-butoxybenzamide, commonly known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potent ability to induce apoptosis in cancer cells. ABT-737 belongs to the class of BH3 mimetics, which are synthetic compounds that mimic the function of the BH3-only proteins that regulate apoptosis.
Mechanism of Action
ABT-737 works by inhibiting the function of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many cancer types. By inhibiting these proteins, ABT-737 promotes apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells both in vitro and in vivo. The compound has also been shown to reduce tumor growth and increase survival in animal models of cancer. ABT-737 has minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of ABT-737 is its ability to induce apoptosis in cancer cells that are resistant to traditional chemotherapy. However, one limitation of ABT-737 is that it is not effective in all cancer types, and some tumors may develop resistance to the compound over time.
Future Directions
There are several future directions for research on ABT-737. One area of interest is the development of more potent BH3 mimetics that can overcome resistance to ABT-737. Another area of research is the identification of biomarkers that can predict which tumors will respond to ABT-737. Additionally, there is interest in combining ABT-737 with other cancer treatments to enhance its efficacy. Finally, there is ongoing research to understand the mechanism of resistance to ABT-737 and develop strategies to overcome it.
Synthesis Methods
The synthesis of ABT-737 involves a series of chemical reactions that result in the formation of the final compound. The synthesis method involves the use of various reagents, including butyllithium, boron trifluoride etherate, and 4-butoxybenzoyl chloride. The process is complex and requires expertise in organic chemistry.
Scientific Research Applications
ABT-737 has been extensively studied in preclinical models of cancer, and its efficacy has been demonstrated in a variety of cancer types, including lymphoma, leukemia, and solid tumors. ABT-737 has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[(E)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-2-3-15-32-22-12-10-20(11-13-22)26(30)29-23(27(31)28-21-7-5-4-6-8-21)16-19-9-14-24-25(17-19)34-18-33-24/h4-14,16-17H,2-3,15,18H2,1H3,(H,28,31)(H,29,30)/b23-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCQENBXKWRXAR-XQNSMLJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.